molecular formula C24H19ClN2O4S B2380070 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1115876-57-7

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2380070
CAS No.: 1115876-57-7
M. Wt: 466.94
InChI Key: LHDLHWXVKSQLFS-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 1,2-dihydroquinolin-2-one core substituted at the 3-position with a benzenesulfonyl group. The acetamide nitrogen is further functionalized with a 2-chlorobenzyl moiety. For example, describes alkylation of a quinolinone with methyl chloroacetate under basic conditions, suggesting similar strategies might apply for introducing the acetamide side chain . The 2-chlorobenzyl group may be introduced via nucleophilic substitution or reductive amination.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c25-20-12-6-4-9-18(20)15-26-23(28)16-27-21-13-7-5-8-17(21)14-22(24(27)29)32(30,31)19-10-2-1-3-11-19/h1-14H,15-16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDLHWXVKSQLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific reaction conditions and reagents used in these steps can vary, but common methods include the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Anti-Cancer Activity

Quinoline derivatives have shown significant promise in cancer therapy. The compound has been studied for its anti-proliferative effects against various cancer cell lines:

  • Mechanism of Action : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways. For instance, studies have demonstrated that compounds similar to this one can lead to cell cycle arrest at the G2/M phase and activate caspases, promoting programmed cell death .
  • Case Studies : In vitro studies showed that derivatives with similar structures exhibit IC50 values in the low micromolar range against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines, indicating effective growth inhibition .

Antibacterial Properties

The quinoline scaffold is also recognized for its antibacterial potential. Compounds derived from this structure have been tested against various bacterial strains:

  • Activity Spectrum : Research has highlighted that quinolone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .
  • Clinical Relevance : With the rise of antibiotic resistance, these compounds may serve as lead structures for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, quinoline derivatives are being investigated for their anti-inflammatory activities:

  • Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory pathways .
  • Research Findings : Studies have indicated that certain analogs can significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound 1,2-dihydroquinolin-2-one 3-(Benzenesulfonyl), N-(2-chlorobenzyl) C₂₄H₂₀ClN₂O₃S Strong electron-withdrawing sulfonyl; ortho-chlorobenzyl steric effects
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazol-4-yl Dichlorophenyl, 1,5-dimethyl-3-oxo-pyrazole C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl enhances lipophilicity; R₂²(10) hydrogen-bonded dimers
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () 1,2-dihydroquinolin-2-one 3-Sulfanyl, 4-phenyl, N-(4-methylphenyl) C₂₄H₁₉ClN₂O₂S Sulfanyl group (weaker electron withdrawal); para-methylphenyl
Methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]alkanoate () 1,2-dihydroquinolin-2-one 3-Acetyl, 4-methyl, N-alkyl ester Variable Acetyl group (moderate electron withdrawal); ester functionality

Key Observations :

  • Steric Effects : The ortho-chlorine on the benzyl group (target compound) may hinder rotational freedom compared to para-substituted analogues (e.g., ’s 4-methylphenyl), affecting binding interactions .
  • Hydrogen Bonding : highlights R₂²(10) hydrogen-bonded dimers in dichlorophenyl acetamides, a motif common in amides. The target compound’s sulfonyl oxygen could similarly participate in hydrogen bonds, though crystal data is unavailable .
Hydrogen Bonding and Crystal Packing
  • R₂²(10) Motifs : identifies hydrogen-bonded dimers in dichlorophenyl acetamides, stabilized by N–H⋯O interactions. The target compound’s amide and sulfonyl groups could form similar networks, though steric hindrance from the 2-chlorobenzyl group might alter packing .
  • Graph Set Analysis : As discussed in , hydrogen-bonding patterns (e.g., chains, rings) dictate supramolecular architectures. The absence of crystal data for the target compound limits direct comparison, but tools like SHELXL () and ORTEP () are typically employed for such analyses .

Biological Activity

Introduction

The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClN2O3SC_{19}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 378.87 g/mol. The structure includes a quinoline core, a benzenesulfonyl group, and an acetamide moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC19H17ClN2O3S
Molecular Weight378.87 g/mol
IUPAC NameThis compound

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. It is hypothesized to bind to the active sites of specific enzymes, thereby inhibiting their catalytic activity. This mechanism is common among many pharmacologically active compounds and is crucial for their therapeutic effects.

Receptor Interaction

The compound may also interact with various cellular receptors, modulating signal transduction pathways. Such interactions can influence cellular responses and contribute to the compound's pharmacological effects.

Anticancer Activity

Research has indicated that compounds structurally similar to this one exhibit significant anticancer properties. For instance, studies have shown that related quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been noted in several studies. It may reduce inflammation by inhibiting key mediators involved in inflammatory pathways. This property could make it a candidate for treating inflammatory diseases.

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activity against various pathogens. Its structural features suggest potential interactions with microbial enzymes or receptors, which could inhibit microbial growth.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the efficacy of quinoline-based compounds against glioma cells. The results indicated that these compounds inhibited cell viability through multiple mechanisms, including apoptosis and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Research :
    • In another study focusing on anti-inflammatory properties, compounds similar to the target compound demonstrated significant inhibition of COX enzymes, which are critical mediators of inflammation .
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that this compound can effectively bind to target proteins involved in cancer progression and inflammation. The binding affinities observed suggest a strong interaction profile that could translate into biological efficacy .

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